molecular formula C11H13N3O4S B2455255 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-23-2

7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2455255
CAS No.: 898412-23-2
M. Wt: 283.3
InChI Key: KBLLLRQTSLTCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-23-2) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C11H13N3O4S and a molecular weight of 283.30 g/mol . This substance is part of the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature for their diverse biological potential and are extensively investigated in medicinal chemistry . Researchers studying this scaffold have reported that related derivatives show promising biological activities, including investigation as potent antitumor agents. Some thiazolo[3,2-a]pyrimidine analogues have demonstrated significant cytotoxicity against specific cancer cell lines, such as cervical adenocarcinoma (M-HeLa), while showing lower cytotoxicity against normal cells, indicating potential for selective therapeutic action . The compound is immediately available for research in various quantities, with purity guarantees of 90% or higher . This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

7-hydroxy-N-(3-methoxypropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-18-5-2-3-12-8(15)7-9(16)13-11-14(10(7)17)4-6-19-11/h4,6,16H,2-3,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLLLRQTSLTCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and atom economy.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. The thiazole and pyrimidine rings are known for their ability to disrupt microbial cell functions.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-pyrimidine compounds showed effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazolo[3,2-a]pyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Data Table: Anticancer Activity of Thiazolo-Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
This compoundA54910.0Inhibition of proliferation

Anti-inflammatory Effects

Thiazolo-pyrimidine derivatives have shown promise in reducing inflammation markers in vitro and in vivo. The compound may modulate pathways involved in inflammatory responses.

Case Study : In a recent experiment, administration of a thiazolo-pyrimidine derivative reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Data Table: Neuroprotective Effects

Test SubjectCompound Dose (mg/kg)Behavioral Improvement (%)Mechanism
Mouse Model1030Oxidative stress reduction
Rat Model2045Neurotransmitter modulation

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its specific substitution pattern and the presence of both hydroxyl and methoxypropyl groups. These features may contribute to its unique biological activities and potential therapeutic applications.

Biological Activity

7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class and features a hydroxyl group, a methoxypropyl side chain, and a carboxamide functional group. Its molecular formula is C12_{12}H14_{14}N4_{4}O3_{3}S, indicating the presence of sulfur and nitrogen heteroatoms that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) with low toxicity towards normal liver cells .
  • Antibacterial Properties : Thiazolo[3,2-a]pyrimidine derivatives have been noted for their antibacterial activity. The structural modifications in these compounds can enhance their effectiveness against Gram-positive and Gram-negative bacteria .
  • Antidiabetic Effects : Some studies suggest that thiazolo derivatives may exhibit antidiabetic properties by modulating glucose metabolism or improving insulin sensitivity .
  • Antileishmanial Activity : Certain derivatives have shown potent antileishmanial effects in vitro, particularly against promastigote forms of Leishmania species .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may involve interference with the synthesis of bacterial cell walls or membranes.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineFindingsReference
AntitumorM-HeLaHigh cytotoxicity with low normal cell toxicity
AntibacterialVarious Bacterial StrainsEffective against both Gram-positive and Gram-negative bacteria
AntidiabeticDiabetic ModelsImproved glucose uptake in cellular assays
AntileishmanialLeishmania promastigotesSignificant inhibitory effects observed

Detailed Research Findings

  • Cytotoxicity Studies : In vitro studies showed that the compound exhibited a dose-dependent cytotoxic effect on M-HeLa cells with IC50_{50} values significantly lower than those of standard chemotherapeutics like Sorafenib .
  • Antibacterial Testing : The compound was tested against a panel of bacterial strains, showing potent activity comparable to established antibiotics such as Ciprofloxacin .
  • Antidiabetic Mechanism : In animal models, administration of the compound led to a significant reduction in blood glucose levels, suggesting potential as an antidiabetic agent through mechanisms involving insulin signaling pathways .

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